molecular formula C13H13N5O4S B12000393 N-[3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2-ylidene]pyridine-4-carboxamide CAS No. 30515-58-3

N-[3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2-ylidene]pyridine-4-carboxamide

Cat. No.: B12000393
CAS No.: 30515-58-3
M. Wt: 335.34 g/mol
InChI Key: LFVWDROJANTKDG-UHFFFAOYSA-N
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Description

N-[3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2-ylidene]pyridine-4-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2-ylidene]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the reaction of a suitable thioamide with a halogenated ketone. The nitro group can be introduced via nitration reactions, and the dimethylamino group is typically added through alkylation reactions. The final step involves the formation of the carboxamide group through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2-ylidene]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines. Substitution reactions can introduce a wide range of substituents, leading to diverse derivatives of the original compound .

Scientific Research Applications

N-[3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2-ylidene]pyridine-4-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2-ylidene]pyridine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of both a thiazole and pyridine ring, along with the nitro and dimethylamino groups, provides a versatile scaffold for the development of new compounds with tailored properties .

Properties

30515-58-3

Molecular Formula

C13H13N5O4S

Molecular Weight

335.34 g/mol

IUPAC Name

N-[3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2-ylidene]pyridine-4-carboxamide

InChI

InChI=1S/C13H13N5O4S/c1-16(2)10(19)7-17-8-11(18(21)22)23-13(17)15-12(20)9-3-5-14-6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

LFVWDROJANTKDG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN1C=C(SC1=NC(=O)C2=CC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

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